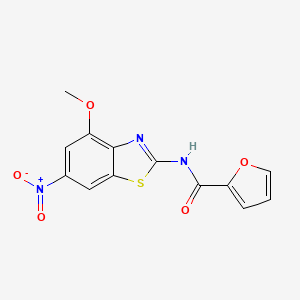

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5S/c1-20-9-5-7(16(18)19)6-10-11(9)14-13(22-10)15-12(17)8-3-2-4-21-8/h2-6H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNPAMJYGSMTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzothiazole derivative with furan-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) Structure: Thiazole core (non-fused) with a methoxybenzylamino-oxoethyl substituent and furan carboxamide. Molecular Formula: C₁₈H₁₇N₃O₄S. Functional Groups: Thiazole, furan carboxamide, methoxybenzyl, amide. Properties: Higher molecular weight (371.4 g/mol) and increased hydrophilicity due to the amide and methoxybenzyl groups.

Hydrazinecarbothioamides and Triazoles ()

- Structure : 1,2,4-Triazole derivatives with sulfonylphenyl and difluorophenyl substituents.

- Functional Groups : Triazole, sulfonyl, carbonyl (C=O), and thiocarbonyl (C=S).

- Properties : Exhibit tautomerism (thione-thiol equilibrium), with IR bands for C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹).

Target Compound

- Structure : Benzothiazole core (fused aromatic system) with nitro, methoxy, and furan carboxamide groups.

- Inferred Molecular Formula : ~C₁₃H₁₀N₃O₅S (estimated).

- Functional Groups : Nitro (electron-withdrawing), methoxy (electron-donating), furan carboxamide.

- Properties : Expected IR bands for nitro (asymmetric: 1500–1600 cm⁻¹; symmetric: 1300–1400 cm⁻¹) and carboxamide C=O (~1660–1680 cm⁻¹) .

Impact of Structural Differences

Aromaticity and Reactivity: The fused benzothiazole in the target compound enhances aromatic stability compared to the non-fused thiazole in . The nitro group further polarizes the ring, reducing electrophilic substitution reactivity. Triazoles () exhibit tautomerism, enabling diverse reactivity, whereas the target’s rigid benzothiazole limits such behavior .

Solubility and Bioavailability: The methoxy group in the target compound may improve solubility slightly, counteracting the hydrophobic nitro group.

Spectroscopic Identification :

- The target’s nitro group produces distinct IR and NMR shifts compared to the sulfonyl or thiocarbonyl groups in ’s compounds. The absence of C=S bands (1243–1258 cm⁻¹) distinguishes it from hydrazinecarbothioamides .

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

| Molecular Formula | C13H10N4O4S |

| Molecular Weight | 306.31 g/mol |

| CAS Number | 1105638-79-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the methoxy and nitro groups enhances its reactivity and allows it to participate in redox reactions. The benzothiazole moiety can engage in hydrophobic interactions with proteins, potentially influencing their function.

- Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.

- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, allowing it to exert effects within the cell.

- Reactive Intermediates : Under hypoxic conditions, the nitro group can undergo bioreductive activation, generating reactive intermediates that may damage cellular components.

Antimicrobial Properties

Research indicates that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibit significant antimicrobial activity. The nitro group is particularly noted for its role in enhancing antibacterial effects against various strains.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives:

- A derivative with a similar structure demonstrated cytotoxicity against multiple cancer cell lines, including SW620 and MCF-7, with IC50 values ranging from 7.90 to 15.12 μg/mL .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of benzothiazole derivatives in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression. Compounds showed significant inhibitory activity against HDACs with IC50 values comparable to known inhibitors like SAHA .

- Metabolic Pathway Investigation : Another study investigated the oxidative metabolism of related compounds using hepatic microsomes. The results highlighted the influence of methoxy and nitro groups on metabolic pathways and subsequent bioactivity .

Synthetic Routes

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions:

- Formation of Benzothiazole Ring : Starting from 4-methoxyaniline through cyclization with sulfur and nitrobenzene.

- Nitration : Introduction of the nitro group using concentrated nitric acid.

- Furan Carboxamide Formation : Coupling reactions to introduce the furan carboxamide moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.